Cadion

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66456. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

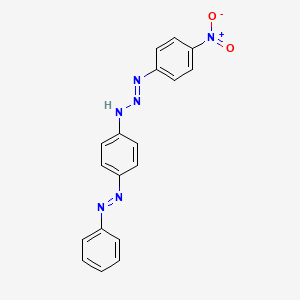

IUPAC Name |

N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-24(26)18-12-10-17(11-13-18)22-23-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIDVLUFMPWFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063825 | |

| Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5392-67-6 | |

| Record name | Cadion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5392-67-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Triazene, 1-(4-nitrophenyl)-3-(4-(2-phenyldiazenyl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cadion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1-(4-nitrophenyl)-3-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Cadion

This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Cadion, a chemical reagent primarily utilized in the spectrophotometric determination of heavy metals. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Structure and Identification

This compound, systematically known as N-[(4-nitrophenyl)diazenyl]-4-phenyldiazenylaniline or 1-(4-Nitrophenyl)-3-[4-(phenylazo)phenyl]-1-triazene, is an organic compound with a complex aromatic structure.[1][2] Its molecular framework consists of three interconnected phenyl rings, a nitro group, and a triazene (B1217601) linkage, which are responsible for its chromogenic properties.

The chemical structure of this compound can be represented by the following diagram:

References

Principle of Cadion Spectrophotometric Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies underlying the Cadion spectrophotometric analysis for the determination of cadmium. It is designed to furnish researchers, scientists, and professionals in drug development with the detailed knowledge required to understand, implement, and troubleshoot this analytical technique.

Core Principle

The spectrophotometric determination of cadmium using this compound is based on the formation of a colored complex between cadmium ions (Cd²⁺) and the this compound reagent in an alkaline solution. This compound, chemically known as 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, or its derivatives, acts as a chromogenic agent.[1][2] In an alkaline medium, this compound reacts with cadmium ions to form a stable, red-colored chelate complex.[1][2] The intensity of the color produced is directly proportional to the concentration of cadmium in the sample, which can be quantified by measuring its absorbance at a specific wavelength using a spectrophotometer. The fundamental principle of this analysis lies in Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.[3]

To enhance the sensitivity and stability of the colored complex, a non-ionic surfactant such as Triton (B1239919) X-100 is often incorporated into the reaction mixture.[4] The surfactant creates a micellar medium that helps to dissolve the this compound reagent and its cadmium chelate, leading to a more stable and intense color development.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of cadmium using this compound and its derivatives from various studies. This allows for a comparative assessment of the different methodologies.

| Parameter | This compound Derivative | Wavelength (λmax) | Molar Absorptivity (ε) | Sandell's Sensitivity | Linear Range | Optimal pH | Reference |

| Apparent Molar Absorptivity | This compound | 480 nm | 1.19 x 10⁵ L mol⁻¹ cm⁻¹ | Not Specified | 0-8 µg / 25 ml | Not Specified | [4] |

| Wavelength of Maximum Absorbance | This compound IREA | 490 nm (Complex), 410 nm (Reagent) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Measuring Range | This compound derivative | Not Specified | Not Specified | Not Specified | 0.0020 - 0.500 mg/L | 9.3 - 9.7 | [2] |

| Molar Absorptivity & Sandell's Sensitivity | 2-hydroxy-4-n-butoxy-5-bromopropiophenone thiosemicarbazone | 440 nm | 4035 L mol⁻¹ cm⁻¹ | 0.02765 µg cm⁻² | Not Specified | 10.0 | [5] |

| Molar Absorptivity & Sandell's Sensitivity | 1-(2-pyridylazo)-2-naphthol (PAN) | 544.86 nm | 1.59 × 10⁴ L mol⁻¹ cm⁻¹ | 7.0 ng cm⁻² | 0.12-4.0 µg mL⁻¹ | 9.0 | |

| Molar Absorptivity & Detection Limit | p,p′-dinitro-sym-diphenylcarbazid | 630-640 nm | 2.05 × 10⁴ L mol⁻¹ cm⁻¹ | Detection Limit: 0.13 ppm | 0.5–6.0 µg mL⁻¹ | 11.8 - 12.0 | [6] |

Experimental Protocols

This section provides a generalized, detailed methodology for the spectrophotometric determination of cadmium using the this compound reagent. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

Reagent Preparation

-

Standard Cadmium Stock Solution (e.g., 1000 mg/L): Dissolve a precisely weighed amount of pure cadmium metal or a suitable cadmium salt (e.g., CdCl₂·2H₂O) in a minimal amount of dilute nitric acid and dilute to a known volume with deionized water.[7]

-

Working Cadmium Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water to cover the desired concentration range.

-

This compound Reagent Solution (e.g., 0.05% w/v): Dissolve the required amount of this compound or its derivative in a suitable solvent such as ethanol (B145695) or N,N-dimethylformamide (DMF).[8]

-

Alkaline Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation. A common buffer is a sodium tetraborate (B1243019) solution adjusted to the desired pH (e.g., 11.5) with sodium hydroxide.[8]

-

Surfactant Solution (e.g., 2% v/v Triton X-100): Prepare by dissolving the appropriate volume of Triton X-100 in deionized water.[8]

-

Masking Agent Solution: To eliminate interferences from other metal ions, a masking solution may be necessary. A common mixture includes ascorbic acid, Rochelle salt (potassium sodium tartrate), potassium cyanide, and potassium fluoride (B91410).[4] Alternatively, a mixture of citrate, sulphocarbamide, and triethanolamine (B1662121) can be used.[8]

Analytical Procedure

-

Sample Preparation: For water samples, acidification followed by filtration may be required.[8] For solid samples or those with complex matrices, a digestion step is necessary to bring the cadmium into a soluble form.[2] The pH of the sample solution should be adjusted to be within a suitable range (e.g., 3-11) before analysis.[2][9]

-

Color Development:

-

Pipette a known volume of the prepared sample or standard solution into a volumetric flask (e.g., 25 ml).

-

Add the alkaline buffer solution to adjust the pH to the optimal range.

-

Add the surfactant solution (e.g., Triton X-100).

-

If necessary, add the masking agent solution to complex with interfering ions.

-

Add the this compound reagent solution.

-

Dilute to the mark with deionized water and mix thoroughly.

-

Allow the solution to stand for a specified reaction time (e.g., 2 minutes) for the color to develop fully and stabilize.[2]

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the cadmium-Cadion complex.

-

Use a reagent blank (containing all reagents except the cadmium standard or sample) to zero the instrument.

-

Measure the absorbance of each standard and the sample solution.

-

-

Calibration Curve:

-

Plot a graph of absorbance versus the concentration of the cadmium standard solutions.

-

The resulting calibration curve should be linear within the Beer's law range.

-

Determine the concentration of cadmium in the sample by interpolating its absorbance on the calibration curve.

-

Mandatory Visualizations

Signaling Pathway: Cadmium-Cadion Complex Formation

Caption: Reaction pathway of Cadmium with this compound reagent.

Experimental Workflow

Caption: Step-by-step workflow for this compound spectrophotometric analysis.

Interferences and Masking

Several foreign ions can interfere with the determination of cadmium by reacting with the this compound reagent or by forming precipitates in the alkaline medium. Common interfering ions include copper, nickel, cobalt, zinc, and iron.[4] To enhance the selectivity of the method, masking agents are employed to form stable complexes with the interfering ions, preventing them from reacting with this compound.

A combination of ascorbic acid, Rochelle salt, potassium cyanide, and potassium fluoride has been shown to effectively mask a wide range of interfering ions.[4] Another effective masking mixture consists of citrate, sulphocarbamide, and triethanolamine.[8] The choice of masking agent will depend on the specific composition of the sample matrix. It is crucial to perform recovery studies by spiking the sample with a known amount of cadmium to validate the effectiveness of the masking procedure.

References

- 1. inlibrary.uz [inlibrary.uz]

- 2. Content Not Available [sigmaaldrich.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Spectrophotometric determination of micro amounts of cadmium in waste water with this compound and triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of Cadion and Its Derivatives in Modern Chemical Sensing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of highly sensitive and selective chemical sensors is a cornerstone of advancements in environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Within the diverse arsenal (B13267) of chemosensory molecules, Cadion [1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene] and its derivatives have emerged as a significant class of chromogenic reagents. Their remarkable ability to form distinctively colored complexes with a variety of metal ions and other analytes has positioned them as valuable tools for spectrophotometric analysis. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of this compound-based chemical sensors, tailored for professionals in research and development.

Core Principles of this compound-Based Sensing

The fundamental principle behind the sensing capabilities of this compound and its derivatives lies in their molecular structure. The presence of a triazene (B1217601) bridge connecting two substituted aromatic rings creates a conjugated system that readily interacts with target analytes. This interaction, typically a complexation reaction, perturbs the electronic structure of the this compound molecule, leading to a discernible change in its light absorption properties. This color change forms the basis of colorimetric and spectrophotometric detection.

The general signaling mechanism involves the formation of a stable complex between the this compound derivative and the analyte. This complexation alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λmax). The intensity of the color change is directly proportional to the concentration of the analyte, allowing for quantitative analysis.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its functionalized derivatives is a critical step in the development of tailored chemical sensors. The classical synthesis of this compound involves the diazotization of p-nitroaniline followed by coupling with 1-phenyl-3-aminotriazene.

A general synthetic pathway for this compound derivatives can be conceptualized as follows:

Caption: Generalized synthesis workflow for this compound derivatives.

By modifying the substituents on the aromatic rings, researchers can fine-tune the electronic properties and steric factors of the this compound molecule. This allows for the rational design of derivatives with enhanced selectivity and sensitivity towards specific target analytes.

Applications in Metal Ion Detection

A primary application of this compound and its derivatives is in the spectrophotometric determination of various metal ions. The ability to form stable, colored complexes makes them particularly suitable for this purpose.

Determination of Cadmium (Cd²⁺)

This compound is a well-established reagent for the detection of cadmium ions. The formation of a red-colored complex between this compound and Cd²⁺ in an alkaline medium is a hallmark of this analytical method.

Signaling Pathway for Cadmium Detection:

Caption: Signaling pathway for the colorimetric detection of Cd²⁺ using this compound.

| Analyte | This compound Derivative | λmax (Reagent) | λmax (Complex) | Limit of Detection (LOD) | Reference |

| Cadmium (Cd²⁺) | This compound | 560 nm | 515 nm | 0.02 µg/mL | [Not available] |

| Cadmium (Cd²⁺) | This compound IREA | 410 nm | 490 nm | Not reported | [1] |

Experimental Protocol for Spectrophotometric Determination of Cadmium:

A detailed experimental protocol for the determination of cadmium using this compound is outlined below. This protocol is a representative example and may require optimization based on the specific sample matrix and instrumentation.

Caption: Experimental workflow for Cd²⁺ determination using this compound.

Expanding the Scope: Detection of Other Analytes

While cadmium detection is a prominent application, the versatility of this compound derivatives extends to the sensing of other metal ions and even anions. The design of novel derivatives with specific functional groups can impart selectivity for a range of targets.

Anion Sensing

The development of this compound-based sensors for anions is an emerging area of research. By incorporating hydrogen-bond donor moieties into the this compound framework, it is possible to create receptors that selectively bind and signal the presence of specific anions.

Logical Workflow for Developing a New this compound-Based Sensor:

Caption: Logical workflow for the development of novel this compound-based chemical sensors.

Future Perspectives

The field of this compound-based chemical sensing continues to evolve. Future research is likely to focus on several key areas:

-

Development of Fluorescent Probes: While most current applications rely on colorimetric detection, the synthesis of fluorescent this compound derivatives could offer enhanced sensitivity and the potential for applications in bio-imaging.

-

Sensor Arrays: The integration of multiple this compound derivatives with varying selectivities into colorimetric sensor arrays could enable the simultaneous detection and discrimination of multiple analytes.

-

Computational Design: The use of computational modeling will be instrumental in the rational design of new this compound derivatives with pre-determined selectivity and sensitivity for specific targets.

-

Solid-State Sensors: The immobilization of this compound derivatives onto solid supports, such as polymers or nanoparticles, could lead to the development of robust and reusable sensor materials.

References

A Guide to Triazene Compounds: Discovery, History, and Application as Reagents

Abstract

From their initial discovery in the 19th century to their current indispensable role in modern synthetic chemistry and medicine, triazene (B1217601) compounds have a rich history. Characterized by the R1-N=N-NR2R3 functional group, these versatile molecules have evolved from laboratory curiosities into crucial reagents for a variety of chemical transformations and serve as the active core of important therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical development of triazene compounds, detailed experimental protocols for their synthesis and application, quantitative data on their performance in key reactions, and visualizations of their mechanistic pathways.

Discovery and Historical Milestones

The story of triazenes begins with the pioneering work of German chemist Johann Peter Griess. In 1858, Griess discovered the diazotization reaction, which forms the foundation of triazene chemistry.[1][2] This breakthrough paved the way for the first synthesis of a triazene compound in 1862 by Griess and Martius.[3] Initially, the primary interest in these compounds was for the synthesis of azo dyes.

Triazenes are formally derived from the unstable parent compound triazene (H2N-N=NH) and are typically prepared through the coupling reaction of a diazonium salt with a primary or secondary amine.[4] Their stability is highly dependent on the nature of the substituents (R groups). While early examples were often unstable, the development of 1-aryl-3,3-dialkyltriazenes provided a class of compounds with sufficient stability to be isolated, stored, and utilized as reliable chemical reagents. This stability was a critical turning point, allowing chemists to explore their synthetic potential beyond the realm of dye chemistry.

Triazenes as Reagents in Organic Synthesis

The unique reactivity of the triazene group has made it a valuable tool for organic chemists. Triazenes are particularly noted for their ability to serve as stable precursors to diazonium ions and for their utility as protecting groups.

Triazenes as Protecting Groups for Amines

The triazene moiety can function as a robust protecting group for secondary amines, exhibiting stability towards a range of reaction conditions including strong bases, organolithium reagents, and various oxidizing and reducing agents.[5][6] This stability makes them orthogonal to many other common amine protecting groups. Deprotection is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA).[6]

Table 1: Application of Triazenes as Protecting Groups for Amines

| Amine Substrate | Protecting Triazene Formed | Deprotection Conditions | Yield (%) | Reference |

| Piperidine | 1-(Piperidin-1-yl)-3-phenyltriazene | Trifluoroacetic acid in CH2Cl2/EtOH | Quantitative | [6] |

| Dibenzylamine | 1-(Dibenzylamino)-3-phenyltriazene | Trifluoroacetic acid | High | [5] |

| N-Methylaniline | 1-(N-Methylanilino)-3-phenyltriazene | Trifluoroacetic acid, NaH2PO2 | Good | [5] |

| Spermidine (secondary amine) | Selective protection at N4 | Trifluoroacetic acid | Quantitative | [6] |

Triazenes in Cross-Coupling Reactions

A major application of aryl triazenes is their use as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7] In this context, the triazene group acts as a stable surrogate for a diazonium salt. Upon activation with an acid or a Lewis acid, the triazene releases a diazonium ion in situ, which then enters the palladium catalytic cycle. This approach avoids the need to handle often unstable diazonium salts directly.

Experimental Workflow: Triazene-Mediated Suzuki-Miyaura Coupling

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an aryl triazene.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triazenes

| Aryl Triazene | Arylboronic Acid | Catalyst / Ligand | Base / Additive | Solvent | Yield (%) | Reference |

| 1-(4-Methoxyphenyl)-3,3-diethyltriazene | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane | 95 | [7] |

| 1-Phenyl-3,3-dimethyltriazene | 4-Tolylboronic acid | Pd-NHC polymer | BF3·OEt2 | Dioxane | 93 | [4] |

| 1-(3-Nitrophenyl)-3,3-diethyltriazene | Phenylboronic acid | Pd-NHC polymer | BF3·OEt2 | Dioxane | 92 | [4] |

| 1-(4-Bromophenyl)-3,3-diethyltriazene | Phenylboronic acid | Pd-NHC polymer | BF3·OEt2 | Dioxane | 82 | [4][7] |

| 1-Phenyl-3,3-dimethyltriazene | 2-Thiopheneboronic acid | PdCl2(dppf) | K2CO3 | Dioxane | 88 | [7] |

Triazenes in Medicinal Chemistry

The biological activity of triazene compounds has been recognized for decades, leading to their development as potent anticancer agents. Their mechanism of action typically involves acting as alkylating agents, transferring a methyl group to DNA, which ultimately triggers cancer cell death.

Dacarbazine (DTIC) was the first triazene-based drug approved for clinical use, primarily for treating metastatic melanoma and Hodgkin's lymphoma. A more recent and widely used successor is Temozolomide (TMZ), an oral chemotherapy drug used to treat brain tumors such as glioblastoma. TMZ is a prodrug that spontaneously converts under physiological pH to the active metabolite, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), which then methylates DNA, primarily at the O6 and N7 positions of guanine. This DNA damage, if not repaired, leads to futile mismatch repair cycles, DNA double-strand breaks, and ultimately, apoptosis.

Signaling Pathway: Mechanism of Action of Temozolomide

Caption: Simplified signaling pathway for the cytotoxic action of Temozolomide.

Key Experimental Protocols

Synthesis of 1-Aryl-3,3-dialkyltriazenes

This protocol provides a general method for the synthesis of stable triazene reagents from anilines.

Materials:

-

Aryl amine (e.g., Aniline) (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2) (1.0 eq)

-

Secondary Amine (e.g., Dimethylamine, 40% aq. solution) (1.1 eq)

-

Potassium Hydroxide (KOH)

-

Diethyl ether

-

Ice bath

Procedure:

-

A solution of the aryl amine (10 mmol) in concentrated HCl (2 mL) and water is cooled to 0-5 °C in an ice bath.

-

A solution of NaNO2 (10 mmol) in cold water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 15 minutes.

-

In a separate flask, a chilled solution of the secondary amine (11 mmol) in 1 M KOH (10 mL) is prepared.

-

The cold diazonium salt solution is added all at once to the stirred, chilled amine solution.

-

The reaction mixture is stirred for 30 minutes while cooling in the ice bath. A precipitate should form.

-

The product is isolated by filtration or extraction with diethyl ether.

-

If extracted, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization (e.g., from ethanol) or column chromatography to yield the 1-aryl-3,3-dialkyltriazene. Yields are typically high, often exceeding 90%.[7]

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Triazene

This protocol describes a general procedure for using an aryl triazene as a coupling partner.

Materials:

-

1-Aryl-3,3-dialkyltriazene (1.0 eq, 0.5 mmol)

-

Arylboronic acid (2.0 eq, 1.0 mmol)

-

Palladium-NHC supported catalyst or other suitable Pd catalyst (e.g., Pd(OAc)2/SPhos) (2 mol % Pd)

-

Lewis Acid Additive (e.g., BF3·OEt2) (1.0 eq, 0.5 mmol)

-

Anhydrous Dioxane (5 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 1-aryltriazene, arylboronic acid, and palladium catalyst.

-

Add anhydrous dioxane via syringe.

-

Add the Lewis acid additive (e.g., BF3·OEt2) to the stirred mixture.

-

Stir the reaction at room temperature or heat as required (e.g., 80 °C) for the specified time (typically 4-24 hours).

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl compound.[4][7]

Conclusion

The field of triazene chemistry has expanded dramatically since its inception. What began with the synthesis of dyes has blossomed into a critical area of research with profound impacts on organic synthesis and medicine. The utility of triazenes as stable, versatile reagents for constructing complex molecular architectures, particularly in cross-coupling reactions, is well-established. Furthermore, their role as a cornerstone of certain chemotherapeutic regimens highlights their biomedical importance. As research continues, the development of new triazene-based reagents and therapeutic agents is anticipated, further cementing their legacy as a powerful and adaptable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. synarchive.com [synarchive.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

Cadion as a Chromogenic Indicator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadion, chemically known as 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, and its derivatives serve as effective chromogenic indicators for the spectrophotometric determination of various metal ions, most notably cadmium (Cd²⁺) and zinc (Zn²⁺). This technical guide provides an in-depth overview of the principles, quantitative data, and experimental protocols associated with the use of this compound in analytical chemistry. The document details the formation of colored chelates upon reaction with metal ions, enabling their quantification. Key performance parameters, including molar absorptivity, detection limits, and optimal reaction conditions, are summarized. Furthermore, detailed experimental procedures and visual representations of the reaction mechanism and experimental workflow are provided to facilitate practical application in research and development settings.

Introduction

The detection and quantification of heavy metal ions are of paramount importance in various scientific fields, including environmental monitoring, toxicology, and pharmaceutical analysis. This compound and its analogues have emerged as valuable tools for this purpose due to their ability to form distinctively colored complexes with specific metal ions. This property allows for their determination using spectrophotometry, a widely accessible and cost-effective analytical technique. This guide focuses on the application of this compound and its derivative, this compound 2B, as chromogenic indicators for cadmium and zinc, respectively.

Principles of Detection

The functionality of this compound as a chromogenic indicator is based on the formation of a stable chelate complex with metal ions. In an alkaline solution, the this compound molecule undergoes deprotonation, allowing its nitrogen atoms to act as ligands, coordinating with the metal ion. This chelation results in a significant shift in the molecule's electronic structure, leading to a change in its light absorption properties. The resulting colored complex exhibits a maximum absorbance (λmax) at a different wavelength compared to the free this compound ligand. The intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion in the sample, following the Beer-Lambert law.

For instance, this compound reacts with cadmium ions in an alkaline medium to form a red-colored complex.[1] Similarly, this compound 2B reacts with zinc ions to produce a colored species that can be quantified spectrophotometrically. The use of surfactants, such as Triton (B1239919) X-100, is often employed to enhance the sensitivity of the method by preventing the precipitation of the metal-Cadion complex and increasing the molar absorptivity.[1]

Quantitative Data

The following tables summarize the key analytical parameters for the determination of cadmium and zinc using this compound and its derivative, this compound 2B.

Table 1: Analytical Parameters for Cadmium (Cd²⁺) Detection using this compound

| Parameter | Value | Conditions | Reference(s) |

| Chemical Name | 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene | - | [1] |

| λmax (this compound) | 566 nm | In micellar solution | [2] |

| λmax (Cd²⁺-Cadion Complex) | 477 - 480 nm | In alkaline, micellar solution | [1][2] |

| Molar Absorptivity (ε) | 1.19 x 10⁵ L·mol⁻¹·cm⁻¹ | at 480 nm, with Triton X-100 | [1] |

| Optimal pH | 9.3 - 9.7 | - | |

| Linear Range | 0 - 8 µg of Cd in 25 ml | - | [1] |

| Detection Limit | 0.0020 - 0.500 mg/L | Dependent on cell path length |

Table 2: Analytical Parameters for Zinc (Zn²⁺) Detection using this compound 2B

| Parameter | Value | Conditions | Reference(s) |

| λmax (Zn²⁺-Cadion 2B Complex) | Not specified | In the presence of Triton X-100 | [3] |

| Molar Absorptivity (ε) | Not specified | - | [3] |

| Optimal pH | Not specified | - | [3] |

| Linear Range | Not specified | - | [3] |

| Detection Limit | Not specified | - | [3] |

Note: Detailed quantitative data for the Zn²⁺-Cadion 2B complex were not available in the searched literature.

Experimental Protocols

Spectrophotometric Determination of Cadmium in an Aqueous Sample

This protocol is a generalized procedure based on established methods.[1]

4.1.1. Reagents and Materials

-

Standard Cadmium Solution (1000 mg/L)

-

This compound solution (e.g., 0.05% w/v in a suitable organic solvent like ethanol)

-

Alkaline buffer solution (e.g., ammonia-ammonium chloride buffer, pH 9.5)

-

Triton X-100 solution (e.g., 2% v/v)

-

Masking agent solution (e.g., a mixture of triethanolamine, iminodiacetate, and citrate) to prevent interference from other metal ions.[2]

-

Deionized water

-

Spectrophotometer

-

Volumetric flasks and pipettes

4.1.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard cadmium solutions of known concentrations by diluting the stock solution with deionized water.

-

Sample Preparation: If the sample contains interfering ions, add the masking agent solution. Adjust the pH of the sample to the optimal range (9.3-9.7) using the alkaline buffer.

-

Color Development: To a known volume of the prepared sample or standard solution in a volumetric flask, add the Triton X-100 solution, followed by the this compound solution. Mix thoroughly and allow the color to develop for a specified time (e.g., 2 minutes).

-

Spectrophotometric Measurement: Measure the absorbance of the solution at the λmax of the Cd²⁺-Cadion complex (approximately 480 nm) against a reagent blank prepared in the same manner but without the cadmium.

-

Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions.

-

Quantification: Determine the concentration of cadmium in the sample by comparing its absorbance to the calibration curve.

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed chelation of a cadmium ion by two molecules of this compound. The exact stoichiometry and coordination may vary.

Caption: Proposed chelation of Cadmium (Cd²⁺) by this compound.

Experimental Workflow

The diagram below outlines the general workflow for the spectrophotometric determination of a metal ion using this compound.

Caption: General workflow for metal ion analysis using this compound.

Selectivity and Interferences

While this compound is highly sensitive to cadmium, it can also react with other metal ions. To ensure the accuracy of the determination, masking agents are often used to selectively complex and "hide" interfering ions from reacting with this compound. A combination of triethanolamine, iminodiacetate, and citrate (B86180) has been shown to be effective in masking other ions during cadmium determination.[2] For the analysis of zinc, the derivative this compound 2B is employed, suggesting a modification of the ligand structure to enhance selectivity for zinc.

Conclusion

This compound and its derivatives are valuable chromogenic indicators for the simple, rapid, and sensitive spectrophotometric determination of cadmium and zinc. The formation of colored chelates in alkaline solutions provides a robust basis for quantification. By understanding the underlying principles, utilizing appropriate experimental protocols, and accounting for potential interferences, researchers can effectively employ this compound in their analytical workflows. The data and methodologies presented in this guide serve as a comprehensive resource for the application of this compound in scientific research and drug development.

References

- 1. Spectrophotometric determination of micro amounts of cadmium in waste water with this compound and triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual-wavelength spectrophotometric determination of cadmium with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spectrophotometric study of the reaction of zinc with this compound 2B in the presence of triton X-100 - Analyst (RSC Publishing) [pubs.rsc.org]

Synthesis of Cadion for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Cadion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a triazene (B1217601) compound utilized as a chromogenic reagent, particularly for the determination of cadmium. The synthesis is a two-step process involving the diazotization of p-nitroaniline followed by an azo coupling reaction with p-aminoazobenzene. This document details the experimental protocols, presents key quantitative data, and outlines the necessary characterization methods for the synthesized compound. A visual representation of the synthesis workflow is also provided to facilitate understanding.

Introduction

This compound, with the chemical name 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, is a valuable reagent in analytical chemistry. Its ability to form colored complexes with metal ions, most notably cadmium, allows for their spectrophotometric quantification. The synthesis of this compound is a classic example of diazo chemistry, a fundamental process in the creation of azo compounds, which are widely used as dyes and indicators. The procedure involves the formation of a diazonium salt from an aromatic amine, followed by its electrophilic substitution onto another electron-rich aromatic substrate.

Synthesis of this compound

The synthesis of this compound is performed in two primary stages:

-

Diazotization of p-nitroaniline: Conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.

-

Azo coupling: Reaction of the diazonium salt with p-aminoazobenzene to form the final triazene product, this compound.

Materials and Equipment

Reagents:

-

p-Nitroaniline (C₆H₆N₂O₂)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

p-Aminoazobenzene (C₁₂H₁₁N₃)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Ice

Equipment:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

-

pH indicator paper

-

Standard laboratory glassware

Experimental Protocols

Step 1: Preparation of p-Nitrobenzenediazonium Sulfate (B86663)

-

In a 250 mL beaker, cautiously add 20 mL of concentrated sulfuric acid to 100 mL of distilled water while cooling in an ice bath.

-

To this cooled and diluted sulfuric acid, add 1.38 g (0.01 mol) of p-nitroaniline.

-

Gently warm the mixture to dissolve the p-nitroaniline, then cool the solution back to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 0.69 g (0.01 mol) of sodium nitrite in 5 mL of distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution while maintaining the temperature between 0-5 °C and stirring vigorously.

-

The resulting solution contains the p-nitrobenzenediazonium sulfate and should be kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling with p-Aminoazobenzene

-

In a 500 mL beaker, dissolve 1.97 g (0.01 mol) of p-aminoazobenzene in a minimal amount of ethanol.

-

Cool this solution in an ice bath to 0-5 °C.

-

Slowly add the cold p-nitrobenzenediazonium sulfate solution (from Step 1) to the p-aminoazobenzene solution with constant, vigorous stirring.

-

Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

Slowly add a cold 1 M sodium hydroxide solution to the reaction mixture until it is slightly alkaline (pH 8-9), which will promote the formation of the triazene. A colored precipitate of this compound should form.

-

Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold distilled water to remove any inorganic salts.

Purification

-

The crude this compound can be purified by recrystallization from 95% ethanol.

-

Dissolve the crude product in a minimum amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.

-

Dry the purified this compound in a desiccator.

Data Presentation

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₈H₁₄N₆O₂ |

| Molecular Weight | 346.34 g/mol |

| Appearance | Ochre amorphous powder |

| Melting Point | 197 °C[1] |

| CAS Number | 5392-67-6 |

Synthesis and Purity Data

| Parameter | Value |

| Theoretical Yield | 3.46 g (based on 0.01 mol starting material) |

| Expected Purity (after recrystallization) | ≥98.0% (by TLC) |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Melting Point Determination: The melting point of the purified product should be determined and compared with the literature value.

-

Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product.

-

UV-Visible Spectroscopy: A UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol) should be recorded. Azo compounds typically exhibit strong absorption in the visible region.

-

Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands for the functional groups present in this compound, such as N-H, N=N, and NO₂ stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the synthesized compound.

Mandatory Visualization

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

p-Nitroaniline and p-aminoazobenzene are toxic and should be handled with care.

-

The diazotization reaction should be carried out at low temperatures as diazonium salts can be unstable and potentially explosive at higher temperatures.

-

All procedures should be performed in a well-ventilated fume hood.

References

In-Depth Technical Guide to the Safety and Handling of Cadion Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Cadion powder, a diazoamino compound also known as 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene. The following sections detail the substance's properties, associated hazards, handling procedures, and emergency protocols, adhering to stringent data presentation and visualization requirements for a scientific audience.

Substance Identification and Properties

This compound is an organic compound used in laboratory settings. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound Powder

| Property | Value | Reference(s) |

| Chemical Name | 1-(4-Nitrophenyl)-3-(4-phenylazophenyl)triazene | Echemi.com |

| Synonyms | This compound, 4-Nitrodiazoaminoazobenzene | Echemi.com |

| CAS Number | 5392-67-6 | Chemos GmbH&Co.KG |

| Molecular Formula | C18H14N6O2 | Echemi.com |

| Molecular Weight | 346.34 g/mol | Suvchem Laboratory Chemicals |

| Appearance | Deep brown to ochre amorphous powder | Loba Chemie, ChemicalBook |

| Melting Point | 189 - 197 °C (decomposes) | Chemos GmbH&Co.KG, ChemicalBook |

| Solubility | Insoluble in water | Chemos GmbH&Co.KG |

| Density | 1.3 g/cm³ | Echemi.com |

Hazard Identification and Classification

This compound powder is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and skin sensitization.

Table 2: GHS Hazard Classification for this compound Powder

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | Warning | Chemos GmbH&Co.KG, Echemi.com | |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | Warning | Chemos GmbH&Co.KG, Echemi.com |

Health Effects

-

Ingestion: Harmful if swallowed, may cause systemic effects.[1][2]

-

Skin Contact: May cause an allergic skin reaction upon repeated or prolonged contact.[1][2]

-

Eye Contact: May cause mild eye irritation.

-

Inhalation: May be harmful if inhaled, potentially causing respiratory tract irritation.

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound powder.

Table 3: Acute Toxicity Data for this compound Powder

| Route of Exposure | Species | Test | Value | Reference(s) |

| Oral | Rat | LD50 | 1500 - 1600 mg/kg | Otto Chemie Pvt Ltd, this compound CAS No 5392-67-6 - Safety Data Sheet |

| Dermal | Rabbit | LD50 | 2000 mg/kg | Otto Chemie Pvt Ltd |

Experimental Protocols

The hazard classifications of this compound powder are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Testing (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.

-

Principle: The test involves a stepwise procedure where the substance is administered to animals of a single sex (typically female rats) at one of the fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg). The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without causing mortality.

-

Animal Model: Young, healthy, nulliparous, and non-pregnant female rats are used. The animals are fasted prior to dosing.

-

Procedure:

-

A single animal is initially dosed.

-

If the animal survives, four additional animals are dosed sequentially at the same level.

-

If the initial animal dies, the next lower fixed dose level is used for a new group of animals.

-

Animals are observed for a period of at least 14 days for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

-

Data Analysis: The test allows for the classification of the substance into a GHS category based on the observed toxicity and mortality at the fixed dose levels.

Skin Sensitization Testing (Based on OECD Guideline 406: Skin Sensitisation - Guinea Pig Maximization Test)

This protocol is used to determine the potential of a substance to induce a delayed-type hypersensitivity reaction (skin sensitization).

-

Principle: The test consists of two phases: an induction phase and a challenge phase. In the induction phase, the test substance is administered to the guinea pig to induce an immune response. In the challenge phase, the animal is exposed to a lower concentration of the substance to determine if a sensitized reaction occurs.

-

Animal Model: Young, healthy adult albino guinea pigs are used.

-

Procedure:

-

Induction Phase:

-

Intradermal injections of the test substance (with and without adjuvant) are administered into the shoulder region.

-

One week later, a topical application of the test substance is applied to the same area.

-

-

Challenge Phase:

-

Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive site on the animal's flank.

-

The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

-

-

-

Data Analysis: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitizing potential of the substance.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound powder.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection:

-

Wear impervious protective gloves (e.g., nitrile rubber).

-

Wear a lab coat or other protective clothing to prevent skin contact.

-

-

Respiratory Protection: If dust generation is likely and ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).

Safe Handling Practices

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools.

-

Prevent fire caused by electrostatic discharge.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the work area.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as acids and oxidizing agents.

Reactivity and Stability

Understanding the reactivity of this compound powder is essential to prevent hazardous reactions.

-

Chemical Stability: Stable under recommended storage conditions.[2]

-

Incompatible Materials: Avoid contact with strong acids and oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2]

-

Hazardous Reactions: No known hazardous reactions under normal conditions.[1] However, diazoamino compounds can be unstable and may decompose upon heating or exposure to strong acids.

Exposure Controls

As of the date of this document, no specific Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Time-Weighted Averages (TWA), have been established for this compound powder. In the absence of specific limits, it is prudent to handle this compound powder as a potent chemical agent, particularly due to its sensitizing properties. Engineering controls, such as the use of a chemical fume hood, should be the primary means of controlling exposure. For azo dyes, which share structural similarities, regulations in some jurisdictions limit the presence of certain hazardous aromatic amines in consumer products to below 30 mg/kg.

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material and place it in a suitable, closed container for disposal.

-

Clean the spill area thoroughly.

Disposal

Dispose of this compound powder and its containers in accordance with local, regional, and national regulations. It may be necessary to treat it as hazardous waste.

Visualizations

Hazard and Response Workflow

Caption: Workflow for identifying this compound powder hazards and corresponding first-aid responses.

Chemical Reactivity and Decomposition Pathway

Caption: Reactivity profile of this compound powder, highlighting incompatibilities and decomposition pathways.

References

An In-Depth Technical Guide to the Interaction of Cadion with Cadmium Ions for Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium, a heavy metal of significant environmental and toxicological concern, necessitates sensitive and reliable detection methods. Among the various chromogenic reagents developed for this purpose, Cadion, chemically known as 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene, has proven to be an effective analytical tool for the spectrophotometric determination of cadmium ions (Cd²⁺). This technical guide provides a comprehensive overview of the interaction between this compound and cadmium ions, detailing the underlying chemical principles, experimental protocols for quantification, and relevant performance data. The information is intended to support researchers, scientists, and professionals in drug development in the application of this established analytical method.

Core Interaction: Complex Formation

The fundamental principle behind the use of this compound for cadmium detection lies in its ability to form a stable, colored complex with cadmium ions in an alkaline solution. This reaction results in a distinct color change, which can be quantified using spectrophotometry. This compound itself is a blue-colored reagent, while the this compound-cadmium complex exhibits a red hue.[1][2] This shift in the visible spectrum allows for the selective measurement of the complex, even in the presence of unreacted this compound.

The interaction is a chelation reaction where the this compound molecule acts as a ligand, binding to the central cadmium ion. While the precise crystal structure of the this compound-cadmium complex is not extensively documented in publicly available literature, the coordination is proposed to occur through the nitrogen atoms of the triazene (B1217601) group within the this compound molecule. Cadmium(II) ions, being soft acids, readily form coordination complexes, and the nitrogen atoms of the triazene chain provide suitable donor sites for this interaction.

Below is a proposed signaling pathway illustrating the complexation reaction:

Caption: Proposed interaction pathway of this compound and Cadmium ion.

Quantitative Analysis: Spectrophotometric Determination

The formation of the colored this compound-cadmium complex allows for the quantitative determination of cadmium ion concentrations using UV-Visible spectrophotometry. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Key Spectrophotometric Parameters

| Parameter | Wavelength (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

| This compound (Free Reagent) | ~410[1] | Not typically reported for quantification |

| This compound-Cadmium Complex | ~490-525[1] | Varies with conditions |

Table 1: Spectrophotometric characteristics of this compound and its cadmium complex.

Measurement Range and Performance

The spectrophotometric method using this compound is suitable for the determination of cadmium in the parts-per-billion (ppb) to parts-per-million (ppm) range.

| Parameter | Value | Reference |

| Measuring Range | 0.0020 - 0.1000 mg/L (2 - 100 µg/L) | |

| pH of Measurement Solution | 9.3 - 9.7 | |

| Reaction Time | 2 minutes | |

| Color Stability | At least 60 minutes |

Table 2: Performance characteristics of the this compound-based spectrophotometric method for cadmium determination.

Experimental Protocols

The following protocols are synthesized from various established methods for the spectrophotometric determination of cadmium using this compound.

1. Preparation of Reagents

-

This compound Reagent Solution: Due to the limited solubility of this compound in water, a stock solution is typically prepared in an organic solvent or an alkaline aqueous solution. A common practice involves dissolving this compound powder in a dilute alkaline solution (e.g., 0.1 M NaOH) to a final concentration of, for example, 0.05% (w/v).

-

Cadmium Standard Stock Solution (1000 mg/L): Dissolve 1.000 g of pure cadmium metal in a minimal amount of concentrated nitric acid. Gently heat to aid dissolution. After complete dissolution, cool and dilute to 1000 mL with deionized water in a volumetric flask.

-

Cadmium Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with deionized water to cover the desired analytical range (e.g., 0.01 to 0.1 mg/L).

-

Alkaline Buffer Solution (pH ~9.5): A borate (B1201080) buffer or a solution of sodium hydroxide (B78521) can be used to adjust the pH of the sample solutions to the optimal range for complex formation.

-

Masking Agent Solution (for samples with interfering ions): A mixture of complexing agents can be prepared to mask the interference from other metal ions. A representative masking solution may contain ascorbic acid, Rochelle salt (potassium sodium tartrate), potassium cyanide, and potassium fluoride (B91410).

2. Sample Preparation

-

For water samples (groundwater, surface water, drinking water), filter the sample if it is turbid.

-

The pH of the sample should be adjusted to be within the range of 3 to 11 before analysis.

-

For samples containing undissolved or complex-bound cadmium, a digestion step with a suitable acid (e.g., nitric acid) is required.

-

Samples with cadmium concentrations expected to be above the measurement range should be diluted with deionized water.

3. Analytical Procedure

The following diagram illustrates a typical experimental workflow for the determination of cadmium using this compound.

Caption: A generalized experimental workflow for cadmium analysis.

Step-by-Step Protocol:

-

Into a series of labeled test tubes, pipette a defined volume (e.g., 10 mL) of the blank (deionized water), cadmium working standards, and the prepared samples.

-

To each tube, add a specific volume of the alkaline buffer to adjust the pH to the optimal range (e.g., 9.3-9.7).

-

Add a precise volume of the this compound reagent solution to each tube and mix thoroughly.

-

Allow the reaction to proceed for a set time (e.g., 2 minutes) to ensure complete color development.

-

Set the spectrophotometer to the wavelength of maximum absorbance for the this compound-cadmium complex (approximately 490-525 nm).

-

Use the blank solution to zero the spectrophotometer.

-

Measure the absorbance of each standard and sample solution.

-

Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of cadmium in the samples by interpolating their absorbance values on the calibration curve.

Interferences and Mitigation

The presence of other metal ions in the sample can interfere with the determination of cadmium by forming colored complexes with this compound or by precipitating in the alkaline medium.

Potential Interfering Ions:

The tolerance limits for various ions should be determined experimentally for a specific application. However, common interfering ions include copper(II), nickel(II), cobalt(II), and iron(III).

Mitigation Strategies:

The use of masking agents is the most common approach to mitigate interferences. A combination of masking agents can be employed to selectively complex with interfering ions, preventing them from reacting with this compound. For instance, a mixture of ascorbic acid, Rochelle salt, potassium cyanide, and potassium fluoride has been reported to be effective in masking a range of interfering ions.[3] It is important to note that the use of potassium cyanide requires appropriate safety precautions due to its high toxicity.

Conclusion

The interaction of this compound with cadmium ions provides a reliable and sensitive method for the spectrophotometric determination of this toxic heavy metal. The formation of a distinctively colored complex in an alkaline medium allows for straightforward quantification. By following well-defined experimental protocols and employing appropriate measures to mitigate interferences, researchers and scientists can effectively utilize this method for the analysis of cadmium in various matrices. This guide serves as a foundational resource for the application of this compound in cadmium analysis, supporting efforts in environmental monitoring, toxicology studies, and the development of therapeutic agents for heavy metal chelation.

References

The Selectivity of Cadion for Metal Ions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadion, a triazene (B1217601) dye, is a well-established chromogenic reagent primarily utilized in the spectrophotometric determination of cadmium. Its ability to form a colored complex with cadmium ions allows for their sensitive and selective quantification. This technical guide provides an in-depth exploration of the selectivity of this compound for various metal ions, compiling available quantitative data, detailing experimental protocols, and illustrating key concepts through diagrams. The information presented herein is intended to assist researchers in leveraging this compound and its derivatives for the selective detection and quantification of metal ions in various matrices.

Data Presentation: Quantitative Selectivity of this compound and its Derivatives

| Metal Ion | Reagent | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Detection Limit (LOD) | Stability Constant (log K) | Interferences and Masking |

| Cd²⁺ | This compound | 480 | 1.19 x 10⁵[1] | - | - | Interference from other ions can be eliminated by masking with an ascorbic acid-Rochelle salt-potassium cyanide-potassium fluoride (B91410) mixture.[1] |

| Cd²⁺ | This compound IREA | 490 | - | - | - | The optimal environment for the reaction, the influence of foreign ions, and the reaction ratios were determined.[2] |

| Ag⁺ | This compound 2B | 565 | 1.0 x 10⁵ | - | - | With EDTA as a masking agent, the reaction is free from interference by 20 cations. Cl⁻, Br⁻, I⁻, S²⁻, and CN⁻ interfere.[3] |

Note: The lack of comprehensive comparative data highlights a potential area for future research to fully characterize and expand the analytical applications of this compound.

Experimental Protocols: Spectrophotometric Determination of Metal Ions using this compound

This section provides a generalized protocol for the determination of a target metal ion using this compound via spectrophotometry. This protocol should be optimized based on the specific metal ion, sample matrix, and available instrumentation.

Reagent Preparation

-

Standard Metal Ion Solution (e.g., 1000 ppm): Prepare a stock solution by dissolving a precise weight of a high-purity salt of the target metal in deionized water, with the addition of a minimal amount of acid (e.g., HNO₃ or HCl) to prevent hydrolysis.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range for the calibration curve.

-

This compound Reagent Solution: Prepare a solution of this compound of a specific concentration (e.g., 0.01% w/v) in a suitable solvent, such as ethanol (B145695) or a surfactant solution (e.g., Triton X-100), to enhance solubility and sensitivity.

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the complex formation between this compound and the target metal ion. The specific pH will depend on the metal being analyzed.

-

Masking Agent Solution (if necessary): If interfering ions are expected in the sample, prepare a solution of a suitable masking agent (e.g., EDTA, citrate, cyanide) to selectively complex with and prevent the interference from these ions.[1][3]

Construction of Calibration Curve

-

Into a series of volumetric flasks, add a fixed volume of the this compound reagent solution and the buffer solution.

-

To each flask, add a different, known volume of the working standard solutions of the target metal ion.

-

If using a masking agent, add the appropriate volume to each flask.

-

Dilute each flask to the mark with deionized water and mix thoroughly.

-

Allow the color to develop for a specified period.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal-Cadion complex using a spectrophotometer. Use a reagent blank (containing all components except the metal ion) to zero the instrument.

-

Plot a graph of absorbance versus the concentration of the metal ion. This will be the calibration curve.

Sample Analysis

-

Prepare the sample solution, ensuring it is within the linear range of the calibration curve. This may involve dilution or pre-concentration steps. Adjust the pH of the sample to be within the optimal range for complex formation.

-

Into a volumetric flask, add a known volume of the sample solution, the this compound reagent solution, the buffer solution, and the masking agent solution (if necessary).

-

Dilute to the mark with deionized water and mix well.

-

After the color development time, measure the absorbance of the sample solution at the λmax.

-

Determine the concentration of the metal ion in the sample by comparing its absorbance to the calibration curve.

Visualizations

Signaling Pathway: Chelation of a Divalent Metal Ion by this compound

Caption: Chelation reaction of this compound with a divalent metal ion.

Experimental Workflow: Spectrophotometric Metal Ion Analysis

Caption: General workflow for spectrophotometric metal analysis.

Logical Relationship: Principle of Selective Metal Ion Detection

Caption: Selective detection using a masking agent.

Conclusion

This compound and its derivatives are valuable tools for the selective spectrophotometric determination of metal ions, particularly cadmium. While comprehensive comparative data on the selectivity of the parent this compound molecule across a wide range of metals is limited, the available information, often supplemented by studies on its analogs, demonstrates its potential for selective analysis. The use of masking agents significantly enhances the selectivity, allowing for the determination of target metals in complex matrices. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to develop and apply this compound-based methods for their specific analytical needs. Further research into the quantitative binding characteristics of this compound with a broader array of metal ions would be beneficial for expanding its application in analytical chemistry and related fields.

References

A Technical Deep Dive: Cadion vs. Cadion 2B for Spectrophotometric Metal Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the characteristics and applications of two closely related chromogenic reagents, Cadion and this compound 2B, in the spectrophotometric analysis of metal ions. This document provides a comparative overview of their analytical performance, detailed experimental protocols for their primary applications, and visualizations of their chemical structures and analytical workflows.

Introduction to this compound and this compound 2B

This compound and this compound 2B are organic compounds belonging to the triazene (B1217601) class of azo dyes. They are utilized as sensitive and selective reagents in analytical chemistry for the colorimetric determination of trace metal ions. Their ability to form stable, colored complexes with specific metal ions allows for quantitative analysis using spectrophotometry, a widely accessible and cost-effective analytical technique. While structurally similar, their subtle differences in chemical composition lead to distinct selectivities and sensitivities towards different metal ions.

Chemical Structures and Properties

The fundamental difference between this compound and this compound 2B lies in their aromatic ring systems. This compound is based on a phenyl and a nitrophenyl group, whereas this compound 2B incorporates a naphthyl group in place of the phenyl group, which extends the chromophore and influences its complex-forming properties.

Table 1: Chemical and Physical Properties of this compound and this compound 2B

| Property | This compound | This compound 2B |

| Chemical Name | 1-(4-nitrophenyl)-3-(4-phenylazophenyl)triazene | 1-(4-nitro-1-naphthalenyl)-3-[4-(phenylazo)phenyl]-1-triazene |

| Molecular Formula | C₁₈H₁₄N₆O₂ | C₂₂H₁₆N₆O₂ |

| Molecular Weight | 346.34 g/mol | 396.41 g/mol |

| CAS Number | 5392-67-6 | 6708-61-8 |

| Appearance | Dark brown powder | - |

| Primary Metal Analyte | Cadmium (Cd²⁺) | Silver (Ag⁺) |

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Chemical Structure of this compound 2B

Caption: Chemical structure of this compound 2B.

Comparative Analysis of Spectrophotometric Performance

Table 2: Comparison of Analytical Parameters for this compound and this compound 2B

| Parameter | This compound for Cadmium (Cd²⁺) Analysis | This compound 2B for Silver (Ag⁺) Analysis |

| Optimal pH | Alkaline (pH 9.3 - 9.7) | 9.2 |

| Complex Color | Red | Dark red-violet |

| λmax of Metal Complex | 477 nm[1] | 565 nm[2] |

| λmax of Reagent | 566 nm[1] | - |

| Molar Absorptivity (ε) | Not explicitly stated in reviewed sources | 1.0 x 10⁵ L·mol⁻¹·cm⁻¹[2] |

| Beer's Law Range | 0.0020 - 0.500 mg/L (depending on cell path) | 0.02 - 0.8 µg/mL[2] |

| Surfactant Used | Triton (B1239919) X-100[1] | Triton X-100[2] |

| Primary Interferences | Not specified in detail | Cl⁻, Br⁻, I⁻, S²⁻, CN⁻[2] |

| Masking Agents | Triethanolamine, iminodiacetate, citrate[1] | EDTA[2] |

Diagram 3: Comparative Workflow for Metal Analysis

Caption: Comparative workflow for metal analysis.

Experimental Protocols

The following are detailed methodologies for the spectrophotometric determination of cadmium using this compound and silver using this compound 2B.

Spectrophotometric Determination of Cadmium with this compound

This protocol is based on the formation of a red complex between cadmium ions and a this compound derivative in an alkaline medium.

Reagents and Solutions:

-

Cadmium Standard Solution (1000 mg/L): Dissolve 1.000 g of cadmium metal in a minimal amount of concentrated nitric acid and dilute to 1 liter with deionized water.

-

Working Cadmium Standards: Prepare a series of standards by diluting the stock solution with deionized water to cover the range of 0.0020 to 0.500 mg/L.

-

This compound Reagent Solution: The specific preparation of the "this compound derivative" solution may be proprietary for commercial test kits. For a self-prepared reagent, a solution of this compound in a suitable organic solvent like ethanol, which is then introduced into the aqueous reaction mixture, is common.

-

Alkaline Buffer Solution (pH 9.3-9.7): A borate (B1201080) or ammonia (B1221849) buffer can be used to maintain the optimal pH.

-

Triton X-100 Solution (e.g., 1% v/v): Dissolve 1 mL of Triton X-100 in 99 mL of deionized water.

-

Masking Agent Solution: A mixture of triethanolamine, iminodiacetate, and citrate (B86180) can be prepared to mask interfering ions.[1]

Procedure:

-

Sample Preparation: For undissolved or complex-bound cadmium, a digestion step is required. For dissolved cadmium ions, filter the sample if turbid. The pH of the sample should be between 3 and 11; adjust if necessary with sodium hydroxide (B78521) or sulfuric acid.

-